

# Application Notes and Protocols for NCI-14465 Cell Culture

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## Compound of Interest

Compound Name: NCI-14465

Cat. No.: B15574885

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Disclaimer: The designation "NCI-14465" does not correspond to a publicly cataloged cell line or experimental compound. This document provides a representative experimental protocol using the NCI-H441 cell line as a model, based on established National Cancer Institute (NCI) methodologies and publicly available data. These protocols are intended for researchers, scientists, and drug development professionals.

## Introduction

The NCI-H441 cell line is a human lung adenocarcinoma cell line established from the pericardial fluid of a male patient.<sup>[1]</sup> It is an epithelial-like cell line that grows adherently and is widely used in cancer research, particularly in studies related to lung cancer biology and drug discovery.<sup>[1]</sup> This cell line is part of the NCI-60 panel, a group of 60 human cancer cell lines used by the National Cancer Institute for screening potential anti-cancer compounds.<sup>[2]</sup> NCI-H441 cells express the major surfactant apoprotein (SP-A) and exhibit cytoplasmic structures resembling Clara cell granules.<sup>[1]</sup>

## Quantitative Data Summary

### Table 1: NCI-H441 Cell Line Characteristics

Characteristic	Description
Origin	Human Lung Papillary Adenocarcinoma[1]
Morphology	Epithelial-like[1]
Growth Properties	Adherent[1]
Doubling Time	Approximately 58 hours in serum-containing medium[3][4]
Karyotype	Hyperdiploid with a modal chromosome number of 52[3][4]

**Table 2: Cell Culture and Subculture Parameters**

Parameter	Value
Seeding Density	5 x 10 <sup>3</sup> to 7 x 10 <sup>3</sup> viable cells/cm <sup>2</sup> [1]
Maintenance Cell Concentration	3 x 10 <sup>4</sup> to 5 x 10 <sup>4</sup> cells/cm <sup>2</sup> [1]
Subcultivation Ratio	1:3 to 1:8[1]
Trypsin-EDTA Concentration	0.25% (w/v) Trypsin- 0.53 mM EDTA
Centrifugation Speed	Approximately 125 x g for 5 to 10 minutes[1]
Medium Renewal Frequency	2 to 3 times per week[1]

## Experimental Protocols

### Preparation of Complete Growth Medium

The recommended medium for NCI-H441 cells is RPMI-1640.[3]

Components:

- RPMI-1640 Medium (basal)
- Fetal Bovine Serum (FBS) to a final concentration of 10%
- GlutaMAX™ supplement (optional, if not already in basal medium)[5]

- Penicillin/Streptomycin solution (optional)[5]

Procedure:

- Aseptically add the required volume of FBS to the basal RPMI-1640 medium to achieve a final concentration of 10%.
- If required, add GlutaMAX™ and Penicillin-Streptomycin to their recommended final concentrations.
- Mix the complete medium thoroughly by gentle inversion.
- Store the complete medium at 2-8°C, protected from light.[6] Warm the medium to 37°C in a water bath before use.[5]

## Thawing of Cryopreserved NCI-H441 Cells

- Prepare a culture flask (T-75 is recommended for a standard cryovial) with 15 mL of pre-warmed complete growth medium and place it in a 37°C, 5% CO<sub>2</sub> incubator for at least 15 minutes to allow the medium to equilibrate.[4]
- Quickly thaw the cryovial by gentle agitation in a 37°C water bath for approximately 2 minutes. Do not submerge the cap and O-ring to prevent contamination.
- Once thawed, decontaminate the vial by spraying with 70% ethanol.
- Under sterile conditions, transfer the contents of the vial to a 15 mL conical tube containing 9.0 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.
- Aspirate the supernatant, which contains the cryoprotective agent (e.g., DMSO).
- Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.[5]
- Transfer the cell suspension to the prepared culture flask.
- Incubate the flask at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.[3]

- Check for cell attachment the following day and replace the medium to remove any remaining dead cells.[5]

## Subculturing (Passaging) of NCI-H441 Cells

Subculture cells when they reach >80% confluence.[4]

- Aspirate and discard the culture medium from the flask.
- Briefly rinse the cell layer with a sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium to remove any residual serum that may inhibit trypsin.[1]
- Add 2.0 to 3.0 mL of 0.25% Trypsin-EDTA solution to a T-75 flask and incubate at 37°C for 5 to 15 minutes. Observe the cells under a microscope until they are detached. Avoid agitating the flask to prevent cell clumping.
- Once the cells are detached, add 6.0 to 8.0 mL of complete growth medium to the flask to inactivate the trypsin.[1]
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 to 10 minutes.[1]
- Discard the supernatant and resuspend the cell pellet in fresh growth medium.
- Determine the viable cell count using a hemocytometer or an automated cell counter with Trypan Blue exclusion.
- Add the appropriate volume of the cell suspension to new culture vessels at a recommended seeding density of  $5 \times 10^3$  to  $7 \times 10^3$  viable cells/cm<sup>2</sup>.[1]
- Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.[1]

## Cryopreservation of NCI-H441 Cells

- Follow the subculturing protocol until step 7.

- After centrifugation, resuspend the cell pellet in a pre-chilled freezing medium. A common freezing medium consists of 95% FBS and 5% DMSO or 50% FBS, 40% growth medium, and 10% DMSO.[1][5] A cell density of  $3.25 \times 10^6$  cells/mL is recommended.[5]
- Aliquot 1 mL of the cell suspension into sterile cryovials.
- Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours.[5]
- For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.

## Cell Viability Assessment using MTT Assay

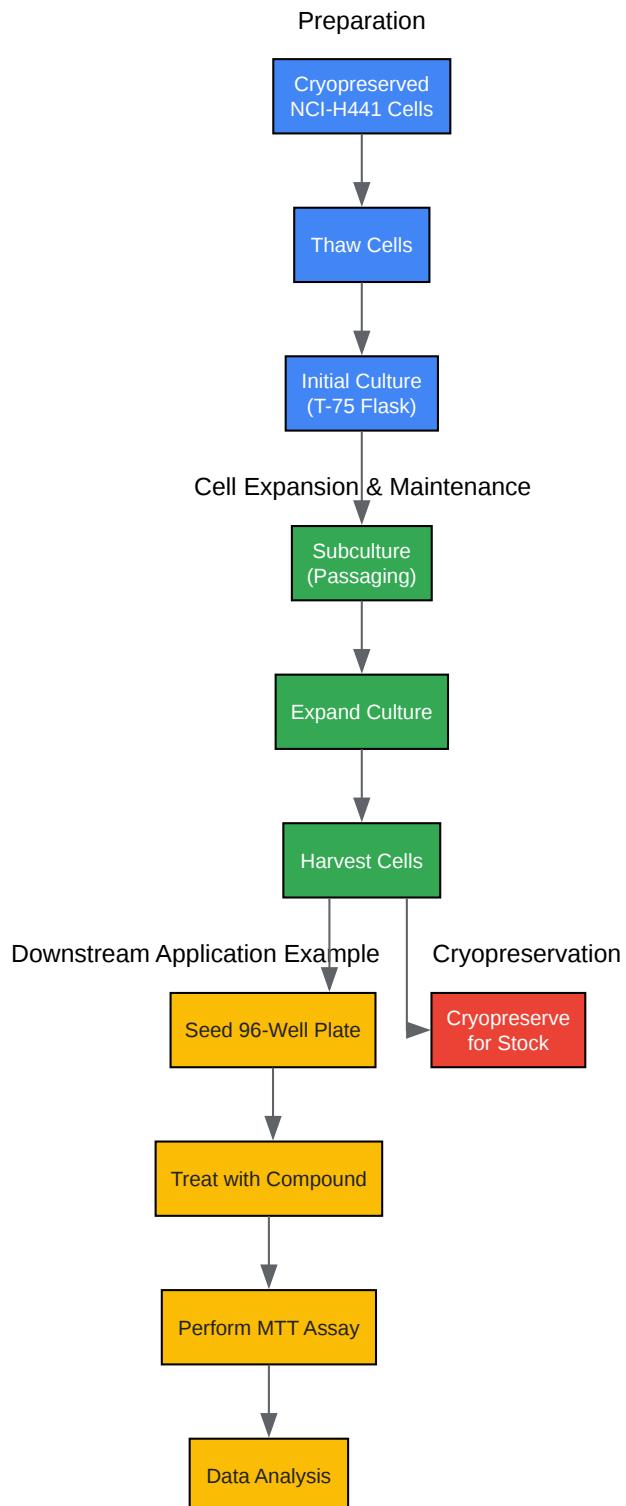
This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8]

- Seed NCI-H441 cells in a 96-well plate at a density of  $1 \times 10^4$  to  $1 \times 10^5$  cells/well in 100  $\mu\text{L}$  of complete growth medium.[9] Include wells with medium only for background control.
- Incubate the plate for 24 hours at 37°C and 5% CO<sub>2</sub> to allow for cell attachment.
- Treat the cells with the desired concentrations of the experimental compound and incubate for the desired exposure time (e.g., 48 hours). Include a vehicle control group.
- After the incubation period, add 10  $\mu\text{L}$  of a 5 mg/mL MTT solution in PBS to each well.
- Incubate the plate for 3 to 4 hours at 37°C.[7][9]
- After incubation, add 100  $\mu\text{L}$  of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
- Incubate the plate for an additional 4 hours to overnight at 37°C in a humidified atmosphere to ensure complete solubilization.[7][9]
- Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

- Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance.

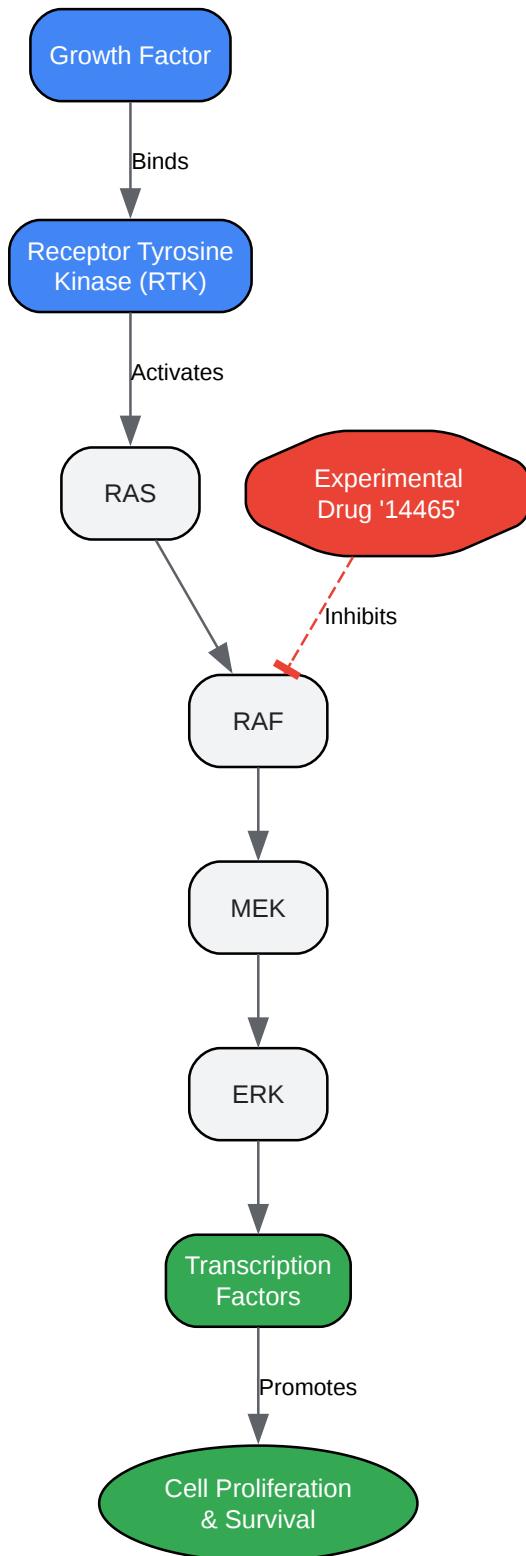
## Visualizations

## Experimental Workflow for NCI-H441 Cell Culture and Analysis

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Caption: Workflow for NCI-H441 cell culture and viability analysis.

## Hypothetical Signaling Pathway Inhibition

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Caption: Hypothetical MAPK/ERK signaling pathway and drug inhibition.

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